molecular formula C11H17N B1217230 1-Mesitylethanamine CAS No. 76808-14-5

1-Mesitylethanamine

Cat. No.: B1217230
CAS No.: 76808-14-5
M. Wt: 163.26 g/mol
InChI Key: LVIICDKJNNIEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Mesitylethanamine is an organic compound with the molecular formula C11H17N. It is a derivative of mesitylene, where an ethylamine group is attached to the mesitylene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Mesitylethanamine can be synthesized through several methods. One common synthetic route involves the alkylation of mesitylene with ethylamine. This reaction typically requires a catalyst, such as aluminum chloride, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of mesitylene and ethylamine into the reactor, where they undergo a catalytic reaction. The product is then purified through distillation and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Mesitylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Mesitylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Mesitylethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include signal transduction and metabolic pathways, where the compound influences the biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Mesitylpropanamine
  • 1-Mesitylbutanamine
  • 1-Mesitylpentanamine

Comparison

1-Mesitylethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in substitution reactions and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIICDKJNNIEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998128
Record name 1-(2,4,6-Trimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76808-14-5
Record name alpha-(2,4,6-Trimethylphenyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4,6-Trimethylphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.